7-(3-Amino-4-methyl-pyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for BMY-41802 are not widely available in the public domain. industrial production methods would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
- BMY-41802 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction pathway and starting materials.
Scientific Research Applications
- BMY-41802’s applications extend across multiple scientific fields:
Chemistry: It could serve as a valuable tool compound for studying bacterial targets.
Biology: Researchers might explore its effects on bacterial cell function and viability.
Medicine: Investigating its potential as an antibacterial agent.
Industry: BMY-41802 could be relevant for pharmaceutical companies developing novel antibiotics.
Mechanism of Action
- The precise mechanism by which BMY-41802 exerts its effects remains undisclosed. it likely involves interactions with specific molecular targets or pathways related to bacterial growth inhibition.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is limited. BMY-41802’s uniqueness lies in its potential as a novel antibacterial agent.
Properties
Molecular Formula |
C18H23FN4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(3-amino-4-methylpyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H23FN4O3/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26) |
InChI Key |
NXKOWQUWRFWFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
Origin of Product |
United States |
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